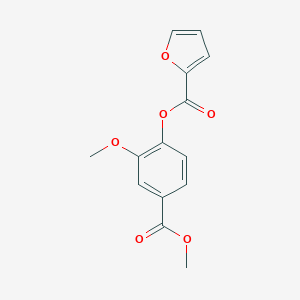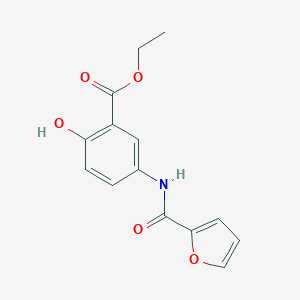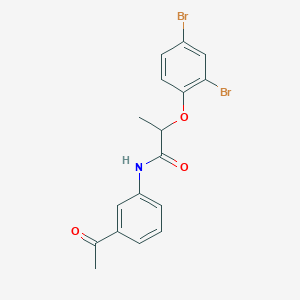![molecular formula C18H17ClO5 B309279 Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309279.png)
Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate, also known as P3M, is an organic compound that belongs to the class of benzoates. It has a molecular formula of C18H17ClO5 and a molecular weight of 354.78 g/mol. P3M has been widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer development. Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory prostaglandins. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx), which protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate in lab experiments is its high potency and specificity. It has been shown to exhibit strong inhibitory effects on COX-2 and other enzymes involved in inflammation and cancer development. However, one of the limitations of using Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate. One area of interest is the development of Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the exploration of Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate's potential applications in materials science, such as in the development of new polymers and coatings. Additionally, further studies are needed to fully elucidate the mechanism of action of Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate and its potential side effects.
Synthesemethoden
Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate can be synthesized through a multistep process involving the reaction of 4-chlorobenzoic acid with propyl 3-methoxybenzoate in the presence of a catalyst such as sulfuric acid. The resulting intermediate is then treated with a base such as sodium hydroxide to yield the final product, Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate.
Wissenschaftliche Forschungsanwendungen
Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and materials science. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.
Eigenschaften
Produktname |
Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate |
|---|---|
Molekularformel |
C18H17ClO5 |
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
propyl 4-(4-chlorobenzoyl)oxy-3-methoxybenzoate |
InChI |
InChI=1S/C18H17ClO5/c1-3-10-23-17(20)13-6-9-15(16(11-13)22-2)24-18(21)12-4-7-14(19)8-5-12/h4-9,11H,3,10H2,1-2H3 |
InChI-Schlüssel |
BBRKTLCSCMIZCW-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OC |
Kanonische SMILES |
CCCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-3-[(2-ethylhexanoyl)amino]-N-isopentylbenzamide](/img/structure/B309197.png)
![Propyl 5-[(2-ethylhexanoyl)amino]-2-hydroxybenzoate](/img/structure/B309200.png)
![Methyl 4-chloro-3-[(2-ethylhexanoyl)amino]benzoate](/img/structure/B309201.png)
![3-[(2-ethylhexanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309202.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-isobutylbenzamide](/img/structure/B309203.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309204.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309208.png)
![4-chloro-N-isopentyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309209.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309212.png)
![4-chloro-N-(2-phenylethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309215.png)


![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}isonicotinamide](/img/structure/B309218.png)
